(1-(Thiazol-2-yl)azetidin-3-yl)methanamine
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Overview
Description
(1-(Thiazol-2-yl)azetidin-3-yl)methanamine: is a compound that features a thiazole ring attached to an azetidine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Thiazol-2-yl)azetidin-3-yl)methanamine typically involves the formation of the thiazole ring followed by the construction of the azetidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: (1-(Thiazol-2-yl)azetidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (1-(Thiazol-2-yl)azetidin-3-yl)methanamine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its structural features make it a candidate for probing biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a scaffold for the development of new drugs targeting various diseases .
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for industrial applications .
Mechanism of Action
The mechanism of action of (1-(Thiazol-2-yl)azetidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π interactions and hydrogen bonding, while the azetidine ring provides rigidity to the molecule, enhancing its binding affinity . The methanamine group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
(1-(Benzo[d]thiazol-2-yl)azetidin-3-ol): This compound features a benzothiazole ring instead of a thiazole ring, which can influence its biological activity and chemical reactivity.
(1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride): This compound has a methyl group on the thiazole ring, which can affect its solubility and interaction with biological targets.
Uniqueness: (1-(Thiazol-2-yl)azetidin-3-yl)methanamine is unique due to its combination of a thiazole ring and an azetidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H11N3S |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
[1-(1,3-thiazol-2-yl)azetidin-3-yl]methanamine |
InChI |
InChI=1S/C7H11N3S/c8-3-6-4-10(5-6)7-9-1-2-11-7/h1-2,6H,3-5,8H2 |
InChI Key |
VEPHMMJHCCUCST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CS2)CN |
Origin of Product |
United States |
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